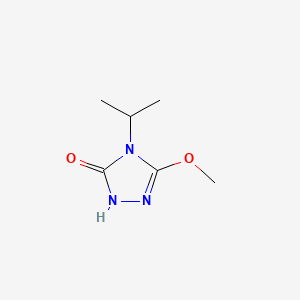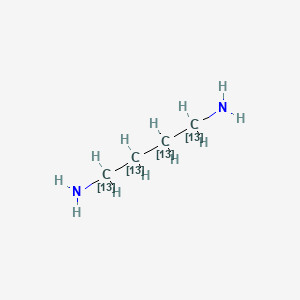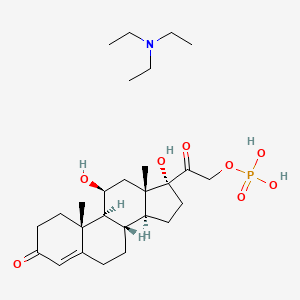
N-Nitroso Nebivolol (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso Nebivolol est un dérivé de l'antagoniste des récepteurs bêta-adrénergiques nebivolol. Il s'agit d'un composé nitrosamine, ce qui signifie qu'il contient un groupe nitroso attaché à un atome d'azote. Ce composé est principalement utilisé dans la recherche scientifique et n'est pas destiné à un usage humain ou vétérinaire .
Mécanisme D'action
Target of Action
N-Nitroso Nebivolol primarily targets beta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function. Nebivolol also interacts with beta-3 receptors , which are involved in nitric oxide release .
Mode of Action
N-Nitroso Nebivolol acts as a highly selective beta-1 adrenergic receptor antagonist . This means it blocks the action of natural substances such as adrenaline on these receptors, thereby reducing heart rate and blood pressure. Additionally, it stimulates the endothelial nitric oxide synthase via beta-3 receptor agonism , leading to nitric oxide-mediated vasodilation .
Biochemical Pathways
N-Nitroso Nebivolol affects several biochemical pathways. It stimulates the release of nitric oxide (NO) and peroxynitrite (ONOO-) through two major pathways: ATP efflux/P2Y receptors and beta-3 receptors . The balance between cytoprotective NO and cytotoxic ONOO- is maintained, resulting in a slow kinetics of NO release and low ONOO- .
Pharmacokinetics
Nebivolol is a racemic mixture of 2 isomers with 4 asymmetric centers . The pharmacokinetics of Nebivolol is characterized by its long duration of action and a wide therapeutic window . The effects of Nebivolol can be seen 48 hours after stopping the medication, and patients generally take 5-40mg daily .
Action Environment
The action, efficacy, and stability of N-Nitroso Nebivolol can be influenced by various environmental factors. For instance, the formation of N-Nitroso compounds can occur under suitable conditions, such as the presence of secondary amines . Moreover, the genotoxicity of nitrosamines can be evaluated using metabolically competent human HepaRG cells .
Méthodes De Préparation
La synthèse du N-Nitroso Nebivolol implique la nitrosylation du nebivolol. Ce processus nécessite généralement la présence d'agents nitrosants tels que le nitrite de sodium (NaNO2) en milieu acide. Les conditions réactionnelles doivent être soigneusement contrôlées pour assurer la formation du composé nitrosamine souhaité .
L'approche générale implique l'utilisation de techniques de synthèse organique standard et de méthodes de purification pour obtenir le composé sous une forme pure .
Analyse Des Réactions Chimiques
Le N-Nitroso Nebivolol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitroso peut être oxydé pour former des composés nitro.
Réduction : Le groupe nitroso peut être réduit pour former des amines.
Substitution : Le groupe nitroso peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium (KMnO4) et les agents réducteurs comme le borohydrure de sodium (NaBH4). Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de recherche scientifique
Le N-Nitroso Nebivolol a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des nitrosamines et leurs réactions.
Biologie : Les chercheurs l'utilisent pour étudier les effets biologiques des nitrosamines, notamment leurs propriétés mutagènes et cancérigènes.
Médecine : Il sert de composé de référence dans le développement de méthodes analytiques pour détecter les nitrosamines dans les produits pharmaceutiques.
Industrie : Il est utilisé dans le contrôle qualité des médicaments bêtabloquants pour s'assurer de l'absence d'impuretés nitrosamine nocives
Mécanisme d'action
Le mécanisme d'action du N-Nitroso Nebivolol implique son interaction avec les récepteurs bêta-adrénergiques. En tant que dérivé du nebivolol, il conserve la capacité de bloquer les récepteurs bêta-1 adrénergiques, entraînant une diminution de la fréquence cardiaque et de la pression artérielle. De plus, le groupe nitroso peut contribuer à ses effets biologiques en interagissant avec les composants cellulaires et en induisant un stress oxydatif .
Applications De Recherche Scientifique
N-Nitroso Nebivolol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Researchers use it to investigate the biological effects of nitrosamines, including their mutagenic and carcinogenic properties.
Medicine: It serves as a reference compound in the development of analytical methods for detecting nitrosamines in pharmaceuticals.
Industry: It is used in the quality control of beta-blocker medications to ensure the absence of harmful nitrosamine impurities
Comparaison Avec Des Composés Similaires
Le N-Nitroso Nebivolol peut être comparé à d'autres dérivés nitrosamine de bêtabloquants et de bêta-agonistes. Les composés similaires comprennent :
- Nitroso-Isoéthérine
- Nitroso-Isoprénaline
- Nitroso-Sotalol
- Nitroso-Métaprotérénol
- Nitroso-Formotérol
- Nitroso-Albutérol
- Nitroso-Terbutaline
- Nitroso-Lévalbutérol
- Nitroso-Bitoltérol
- Nitroso-Pirbutérol
Ces composés partagent un motif structurel commun avec le N-Nitroso Nebivolol, mais ils diffèrent par leurs structures chimiques et leurs activités biologiques spécifiques.
Propriétés
IUPAC Name |
N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRIMZKXCWKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-68-5 |
Source


|
| Record name | N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











